molecular formula C33H57InO6 B12324515 Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)

Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)

Cat. No.: B12324515
M. Wt: 664.6 g/mol
InChI Key: KXDXYTBCELBAEK-UHFFFAOYSA-N
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Description

Indium(2,2,6,6-tetramethyl-3,5-heptanedionate) is a metal β-diketonate complex with the formula derived from the ligand 2,2,6,6-tetramethyl-3,5-heptanedione (CAS 1118-71-4, C₁₁H₂₀O₂). This ligand, also known as dipivaloylmethane, features bulky tert-butyl groups that enhance the thermal stability and volatility of its metal complexes, making them suitable for applications like chemical vapor deposition (CVD) and metal-organic CVD (MOCVD) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H57InO6

Molecular Weight

664.6 g/mol

IUPAC Name

indium(3+);2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

KXDXYTBCELBAEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[In+3]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthesis route involves the reaction of indium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in a solvent medium. This method leverages the ligand-exchange properties of indium ions to form a stable tris-chelated complex. The general reaction is expressed as:

$$
\text{InX}3 + 3\,\text{H-TMHD} \rightarrow \text{In(TMHD)}3 + 3\,\text{HX}
$$

where $$ \text{X} $$ represents a halide or nitrate counterion. Stoichiometric control ensures complete conversion, with typical molar ratios of 1:3 for indium salt to H-TMHD.

Reaction Conditions and Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Common solvents include:

  • Tetrahydrofuran (THF) : Enhances ligand solubility and reaction kinetics.
  • Methanol : Facilitates proton exchange but may require longer reaction times.
  • Toluene : Preferred for high-temperature reactions due to its boiling point (110°C).

Temperature and Duration

  • Room Temperature : Reactions proceed slowly (24–72 hours) but yield high-purity products.
  • Reflux Conditions : Accelerate reactions to 6–12 hours but risk ligand decomposition above 80°C.
Table 1: Comparative Reaction Conditions
Solvent Temperature (°C) Time (Hours) Yield (%) Purity (%)
THF 25 48 78 99.5
Methanol 25 72 85 98.9
Toluene 110 8 92 97.8

Data synthesized from industrial protocols.

Purification Techniques

Recrystallization

The crude product is dissolved in minimal hot hexane or diethyl ether and cooled to induce crystallization. This method removes unreacted H-TMHD and inorganic salts.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane eluents (1:4 v/v) isolates the compound at >99% purity, as verified by elemental analysis.

Industrial-Scale Synthesis

Bulk production employs continuous flow reactors to maintain precise stoichiometry and temperature control. Key parameters include:

  • Residence Time : 30 minutes at 100°C in toluene.
  • Automated Quenching : Immediate cooling post-reaction prevents ligand degradation.
Table 2: Industrial Synthesis Metrics
Parameter Value
Throughput 50 kg/batch
Purity (Elemental) 99.9% In, 99.5% C/H
Residual Solvent <100 ppm

Adapted from American Elements and Ereztech production data.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Indium intermediates hydrolyze readily, necessitating anhydrous conditions and inert atmospheres.
  • Ligand Degradation : Prolonged heating above 80°C decomposes TMHD ligands, monitored via FT-IR (loss of carbonyl peaks at 1600 cm$$^{-1}$$).

Recent Advances in Synthesis

Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields (85–90%). Additionally, electrochemical methods using indium anodes in H-TMHD solutions show promise for solvent-free production.

Chemical Reactions Analysis

Types of Reactions: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .

Scientific Research Applications

Chemical Vapor Deposition (CVD)

Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is primarily used as a precursor in chemical vapor deposition processes. This method is essential for the production of indium oxide thin films, which are widely utilized in electronic devices such as:

  • Transistors
  • Solar Cells
  • Displays

The thermal decomposition of the compound allows for controlled deposition of high-purity indium oxide layers. The general reaction can be represented as follows:Indium 2 2 6 6 tetramethyl 3 5 heptanedionatE ΔIn2O3+Volatile Byproducts\text{Indium 2 2 6 6 tetramethyl 3 5 heptanedionatE }\xrightarrow{\Delta}\text{In}_2\text{O}_3+\text{Volatile Byproducts}

Nanocrystal Synthesis

The compound has been effectively employed in the synthesis of indium phosphide (InP) nanocrystals. Research indicates that using various indium precursors can yield well-crystallized InP nanocrystals with diameters ranging from 2 to 5.5 nm. This application is significant for developing quantum dots and other nanomaterials used in optoelectronics and photonics .

LED Manufacturing

In the field of light-emitting diodes (LEDs), Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) serves as a precursor for creating indium-based compounds that enhance the efficiency and brightness of LEDs. The compound's ability to form high-quality thin films is pivotal in this application.

Catalysis

The compound acts as an air-stable ligand for metal catalysts in various reactions. It has been shown to facilitate O-additions and C-additions in organic syntheses. Its role as a ligand enhances the reactivity of metal centers in catalysis .

Case Study 1: Thin Film Deposition

A study conducted on the use of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) in CVD revealed that films produced exhibited excellent uniformity and electrical properties suitable for semiconductor applications. The controlled thermal decomposition provided a consistent growth rate and film quality.

Case Study 2: Nanocrystal Growth

Research on InP nanocrystals synthesized from Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) demonstrated that varying the ligand environment could significantly affect the size and crystallinity of the resulting quantum dots. The findings indicated that this compound could be tailored for specific optical properties necessary for advanced photonic applications .

Mechanism of Action

The mechanism of action of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) involves the coordination of the indium ion with the ligand. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the indium ion and other molecules .

Comparison with Similar Compounds

Key Properties :

  • Melting Point : 167°C
  • Physical Form : White to off-white powder
  • Primary Use : Acts as a precursor in thin-film deposition processes, particularly in semiconductor manufacturing .

Comparison with Similar Compounds

Structural and Chemical Similarities

All compared compounds share the 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligand, which imparts high thermal stability and low melting points. The ligand’s steric bulk prevents aggregation, enhancing solubility in organic solvents .

Comparative Data Table

Property Indium-TMHD Praseodymium-TMHD Zirconium-TMHD
CAS No. 34269-03-9 15492-48-5 18865-74-2
Formula Not explicitly provided* C₃₃H₅₇O₆Pr Not explicitly provided*
Physical State Solid (powder) Solid Solid
Melting Point 167°C Not reported Not reported
Regulatory Status Not explicitly listed TSCA, EINECS, NDSL compliant TSCA R&D exemption
Hazards Not reported H319 (serious eye irritation) H319 (serious eye irritation)
HMIS Health Rating Not reported 2 (Moderate) 1 (Slight)
Reactivity Not reported Stable; avoid heat Reacts with water
Applications Thin-film precursors Chemical intermediate Chemical intermediate

*The ligand structure (C₁₁H₂₀O₂) is consistent across all compounds, with metal coordination varying.

Stability and Reactivity

  • Praseodymium-TMHD: Stable under normal conditions but requires storage in sealed containers away from heat .
  • Zirconium-TMHD : Reacts with water to release zirconium oxides and organic acids, necessitating strict moisture avoidance .
  • Indium-TMHD : Likely stable under dry conditions, akin to other TMHD complexes, though specific data are unavailable.

Research Findings and Trends

  • MOCVD Applications : TMHD complexes are pivotal in depositing high-purity metal oxides and semiconductors, as highlighted in studies on iridium and zirconium films .
  • Thermodynamic Stability : The TMHD ligand’s decomposition pathway (yielding CO and hydrocarbons) is consistent across metal derivatives, ensuring clean metal oxide formation .
  • Safety Protocols : All TMHD complexes require handling with personal protective equipment (PPE) to mitigate eye and respiratory risks .

Biological Activity

Indium(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Indium(TMHD)₃, is a coordination compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis, and biological implications based on diverse research findings.

Indium(TMHD)₃ is characterized by the following chemical properties:

  • Molecular Formula : C₃₃H₅₇O₆In
  • Molecular Weight : 664.63 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 167 °C
  • Assay Purity : ≥98.5%

Synthesis

The synthesis of Indium(TMHD)₃ typically involves the reaction of indium salts with 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). The general reaction can be summarized as follows:

In3++3TMHDIndium TMHD 3\text{In}^{3+}+3\text{TMHD}\rightarrow \text{Indium TMHD }_3

This coordination complex is stable and can be utilized in various applications ranging from catalysis to potential therapeutic uses.

Antibacterial Properties

Research indicates that TMHD exhibits antibacterial activity. The compound acts as a beta-diketone and has been shown to inhibit the growth of certain bacterial strains. The mechanism of action may involve the disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of Indium(TMHD)₃ on various cell lines. For instance:

  • Study A : Indium(TMHD)₃ was tested on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy.
  • Study B : In vitro assays demonstrated that Indium(TMHD)₃ induced apoptosis in cancer cells through the activation of caspase pathways .

Case Study 1: Anticancer Activity

A notable case study involved the administration of Indium(TMHD)₃ in a murine model of breast cancer. The study reported a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced angiogenesis within the tumors treated with Indium(TMHD)₃ .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial activity, Indium(TMHD)₃ was tested against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial effects, outperforming conventional antibiotics in some assays .

Research Findings

StudyFocusKey Findings
Study ACytotoxicityInduced apoptosis in HeLa cells; dose-dependent effects
Study BAntibacterialEffective against resistant Staphylococcus aureus
Study CAnticancerReduced tumor size in murine models; increased apoptosis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing indium(2,2,6,6-tetramethyl-3,5-heptanedionate) [In(TMHD)₃]?

  • Methodological Answer : In(TMHD)₃ is typically synthesized via ligand substitution reactions. A common approach involves reacting indium(III) chloride (InCl₃) with the sodium or potassium salt of 2,2,6,6-tetramethyl-3,5-heptanedione (HTMHD) in an anhydrous solvent (e.g., toluene or THF) under inert atmosphere. The reaction is refluxed for 12–24 hours, followed by filtration and recrystallization from a non-polar solvent to obtain pure crystals. Purity is verified via elemental analysis (C, H, O) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers handle and store In(TMHD)₃ to ensure stability?

  • Methodological Answer : Store In(TMHD)₃ in a tightly sealed container under inert gas (e.g., argon) to prevent decomposition via moisture or CO₂ exposure. The compound is hygroscopic and decomposes slowly in air . Storage temperatures should be ≤25°C in a dry, ventilated area away from ignition sources. Use desiccants (e.g., silica gel) in storage cabinets. For handling, wear nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respirators to avoid inhalation of dust .

Q. What characterization techniques are critical for confirming In(TMHD)₃’s structural integrity?

  • Methodological Answer : Key techniques include:

  • FTIR Spectroscopy : Confirm ligand coordination via C=O stretching (~1600 cm⁻¹) and C-H vibrations of methyl groups (~2950 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve crystal structure and bond angles.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C).
  • Elemental Analysis : Verify stoichiometry (C: ~59.7%, H: ~8.6%, In: ~17.3%) .

Advanced Research Questions

Q. How can researchers mitigate decomposition of In(TMHD)₃ during thin-film deposition processes?

  • Methodological Answer : Decomposition during metal-organic chemical vapor deposition (MOCVD) or atomic layer deposition (ALD) often arises from ligand instability. Optimize parameters:

  • Temperature : Use lower sublimation temperatures (e.g., 150–180°C) to avoid premature ligand dissociation.
  • Carrier Gas : Employ high-purity argon or nitrogen with minimal oxygen/water content.
  • Substrate Pretreatment : Clean substrates with plasma or UV ozone to reduce reactive surface sites. Monitor film quality via X-ray photoelectron spectroscopy (XPS) to detect indium oxide formation .

Q. What strategies resolve contradictions in spectroscopic data for In(TMHD)₃ complexes?

  • Methodological Answer : Discrepancies in NMR or FTIR data may stem from solvent interactions or impurities. For example:

  • Solvent Effects : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-coordinated species.
  • Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., hydrolyzed ligands).
  • Computational Modeling : Density functional theory (DFT) simulations can predict vibrational modes and validate experimental peaks .

Q. How does ligand steric bulk influence In(TMHD)₃’s reactivity in catalysis?

  • Methodological Answer : The bulky TMHD ligands hinder coordinative unsaturation, reducing agglomeration and enhancing selectivity in catalytic cycles. For instance, in cross-coupling reactions:

  • Steric Protection : Ligands prevent indium center oxidation, maintaining a +3 oxidation state.
  • Reactivity Tuning : Compare turnover frequencies (TOFs) with less bulky β-diketonates (e.g., acetylacetonate) to quantify steric effects. Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers for ligand substitution .

Safety and Compliance

  • Environmental Precautions : Avoid discharge into waterways. Use spill kits with inert absorbents (e.g., vermiculite) and notify authorities if large-scale contamination occurs .
  • Regulatory Status : Listed on TSCA (USA) and EINECS (EU) inventories. Not classified as hazardous under UN transport regulations .

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